2-(Pyridazin-4-YL)acetic acid

描述

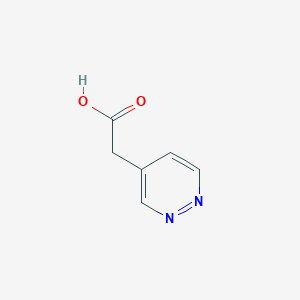

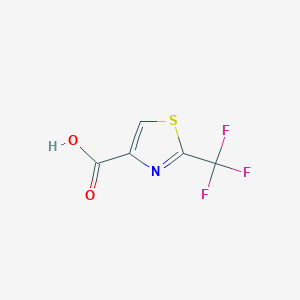

“2-(Pyridazin-4-YL)acetic acid” is a chemical compound with the molecular formula C6H6N2O2. It is a member of pyridines and its sodium salt derivative is known as Sodium 2-(pyridazin-4-yl)acetate .

Synthesis Analysis

The synthesis of pyridazinone derivatives, which “2-(Pyridazin-4-YL)acetic acid” is a part of, has been widely studied. The synthetic route often involves the reaction between maleic anhydride and aromatic amines . Another common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of “2-(Pyridazin-4-YL)acetic acid” is characterized by a pyridazine ring, which is a nitrogen-containing heterocycle . The pyridazine ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .

Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridazin-4-YL)acetic acid” and its derivatives are diverse. For instance, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .

科学研究应用

-

Medicinal Chemistry Research

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

-

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .

- Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .

-

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

-

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

- In medicine, imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2 . Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

-

Thiazoles: Having Diverse Biological Activities

- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

-

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

- Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

- In medicine, imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2 . Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

-

Thiazoles: Having Diverse Biological Activities

- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Discovery of 2‑(Imidazo[1,2‑b]pyridazin-2-yl)acetic Acid

-

The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery

- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

安全和危害

未来方向

属性

IUPAC Name |

2-pyridazin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-8-4-5/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQYWRVLLZGFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridazin-4-YL)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)

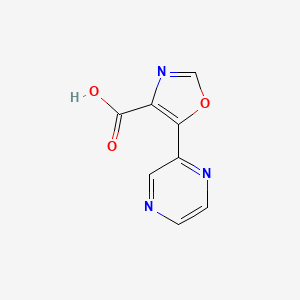

![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)

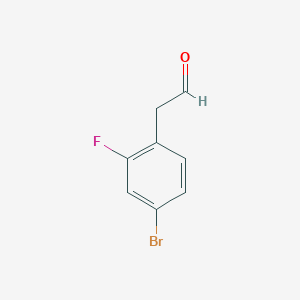

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)

![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)